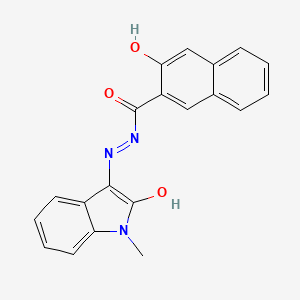![molecular formula C26H20N2O3 B11709642 4,4'-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}diphenol](/img/structure/B11709642.png)
4,4'-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}diphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-[(4-{4-[(E)-[(4-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOXY}PHENYL)IMINO]METHYL]PHENOL is a complex organic compound characterized by its multiple aromatic rings and imine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(4-{4-[(E)-[(4-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOXY}PHENYL)IMINO]METHYL]PHENOL typically involves the reaction of 4,4’-diaminodiphenyl ether with o-vanillin in methanol. The reaction mixture is stirred at room temperature for one hour, resulting in the formation of an orange precipitate. This precipitate is then filtered and washed with methanol to obtain the pure imine compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-[(E)-[(4-{4-[(E)-[(4-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOXY}PHENYL)IMINO]METHYL]PHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
4-[(E)-[(4-{4-[(E)-[(4-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOXY}PHENYL)IMINO]METHYL]PHENOL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of advanced materials and dyes.
作用機序
The mechanism of action of 4-[(E)-[(4-{4-[(E)-[(4-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOXY}PHENYL)IMINO]METHYL]PHENOL involves its interaction with specific molecular targets. The imine groups can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound’s aromatic rings also allow for π-π interactions with other aromatic systems, influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-((E)-{[4-(4-{[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO}PHENOXY)PHENYL]IMINO}METHYL)-4-NITROPHENOL
- 4-BROMO-2-((E)-{[4-(4-{[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}BENZYL)PHENYL]IMINO}METHYL)PHENOL
Uniqueness
4-[(E)-[(4-{4-[(E)-[(4-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOXY}PHENYL)IMINO]METHYL]PHENOL is unique due to its specific arrangement of hydroxyl and imine groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C26H20N2O3 |
|---|---|
分子量 |
408.4 g/mol |
IUPAC名 |
4-[[4-[4-[(4-hydroxyphenyl)methylideneamino]phenoxy]phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C26H20N2O3/c29-23-9-1-19(2-10-23)17-27-21-5-13-25(14-6-21)31-26-15-7-22(8-16-26)28-18-20-3-11-24(30)12-4-20/h1-18,29-30H |
InChIキー |
PPGJHEQIYQKYFC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)OC3=CC=C(C=C3)N=CC4=CC=C(C=C4)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


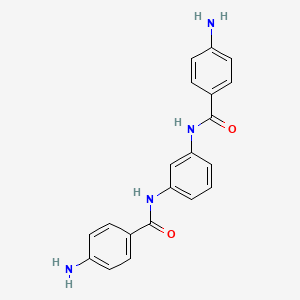
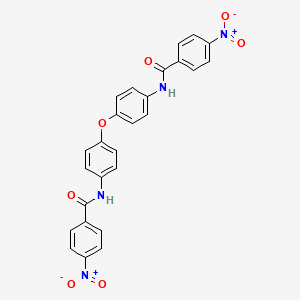
![2-[11-(4-methylphenyl)undecyl]-1H-benzimidazole](/img/structure/B11709584.png)
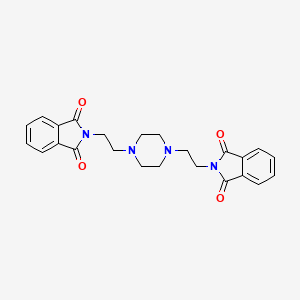
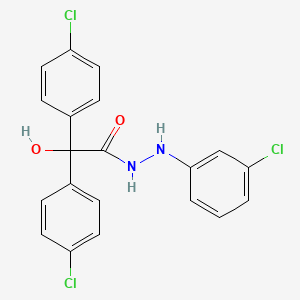
![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B11709590.png)
![[3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B11709599.png)
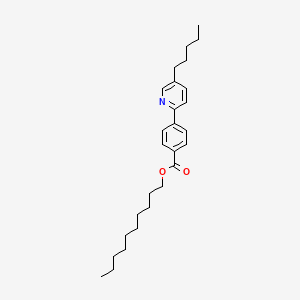
![Ethyl 2-({2,2,2-trichloro-1-[(3-nitrobenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11709613.png)
![3-(1H-indol-3-yl)-N'-[(E)-(4-nitrophenyl)methylidene]propanehydrazide](/img/structure/B11709619.png)
![3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11709624.png)
![1,4-Diamino-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B11709625.png)
![(1E)-1-[1-(Adamantan-1-YL)ethylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11709626.png)
